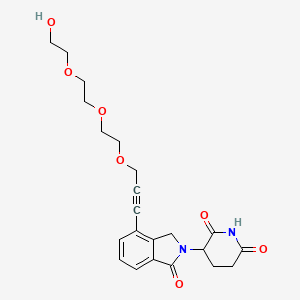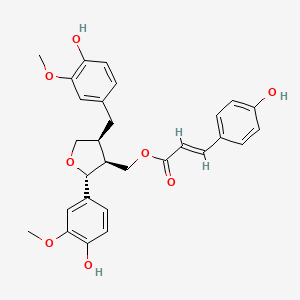
Lariciresinol p-coumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lariciresinol p-coumarate is a lignan compound derived from the combination of lariciresinol and p-coumaric acid. Lignans are a group of chemical compounds found in plants, known for their antioxidant and anti-inflammatory properties. This compound has been studied for its potential biological activities, including antimicrobial and antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lariciresinol p-coumarate typically involves the esterification of lariciresinol with p-coumaric acid. One common method is the chemo-enzymatic synthesis, where ethyl p-coumarate and the desired fatty alcohol are heated under reduced pressure with the addition of an enzyme like Novozym 435. The reaction is carried out at 75°C for 24 hours .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological approaches, such as using genetically engineered plants or microorganisms. For example, overexpression of specific genes in Isatis indigotica hairy roots has been shown to significantly enhance lariciresinol accumulation .
Chemical Reactions Analysis
Types of Reactions
Lariciresinol p-coumarate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds
Scientific Research Applications
Mechanism of Action
The mechanism of action of lariciresinol p-coumarate involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis and inhibit the migration and invasion of hypertrophic scar fibroblasts by preventing collagen accumulation and arresting the cell cycle at the G2/M phase . Additionally, it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Lariciresinol ferulate: Another lignan derivative with similar biological activities.
p-Coumarate esters: These compounds share the p-coumaric acid moiety and have been studied for their antifungal properties.
Uniqueness
Lariciresinol p-coumarate is unique due to its combined properties of lariciresinol and p-coumaric acid, which contribute to its diverse biological activities. Its ability to induce apoptosis and inhibit fibroblast migration makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C29H30O8 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
[(2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H30O8/c1-34-26-14-19(5-10-24(26)31)13-21-16-37-29(20-7-11-25(32)27(15-20)35-2)23(21)17-36-28(33)12-6-18-3-8-22(30)9-4-18/h3-12,14-15,21,23,29-32H,13,16-17H2,1-2H3/b12-6+/t21-,23-,29+/m1/s1 |
InChI Key |
ZNVUQZAVBXKEGF-CVKHLOFQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H]2CO[C@H]([C@@H]2COC(=O)/C=C/C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C=CC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


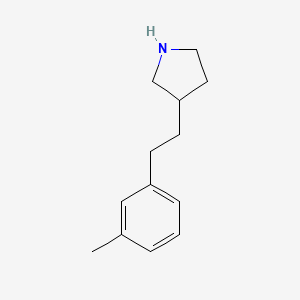
![(2R,3R,4S,5R)-2-[2-chloro-6-(propan-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763400.png)
![5,12,20,27-tetrazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14763405.png)
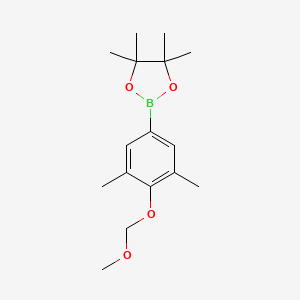

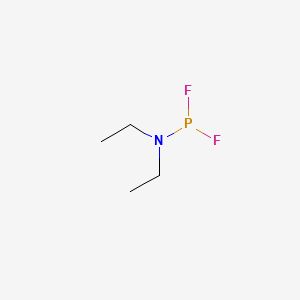
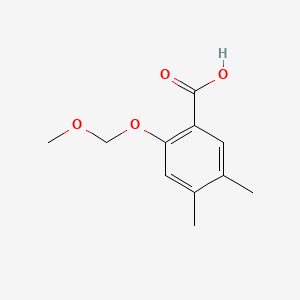
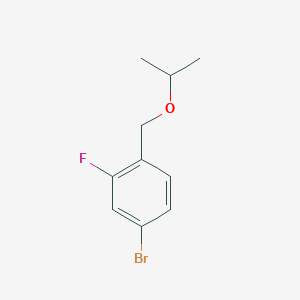
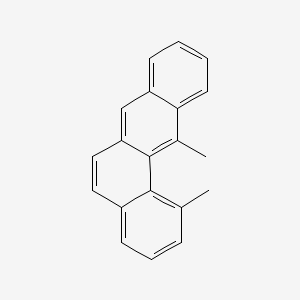

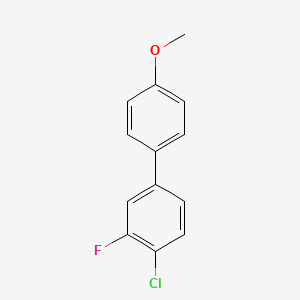
![(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)
![1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14763477.png)
